molecular formula C5H10ClN3S B3021607 (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride CAS No. 1211431-82-1

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

Cat. No.: B3021607
CAS No.: 1211431-82-1
M. Wt: 179.67
InChI Key: RPAUQWMGQNPJIA-UHFFFAOYSA-N
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Description

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a heterocyclic amine hydrochloride derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and a methanamine group at position 2. Its molecular formula is C₅H₁₀ClN₃S (including the hydrochloride counterion), with a molecular weight of 174.63 g/mol . The compound is identified by CAS number 1126637-93-1 and is structurally characterized by the SMILES notation CCC1=NN=C(S1)CN.Cl .

The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.ClH/c1-2-4-7-8-5(3-6)9-4;/h2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAUQWMGQNPJIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679293
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609401-00-4, 1126637-93-1
Record name 1,3,4-Thiadiazole-2-methanamine, 5-ethyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609401-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride typically involves the reaction of 5-ethyl-1,3,4-thiadiazole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .

Scientific Research Applications

Pharmaceutical Applications

Anticonvulsant Activity
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold, including (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride, exhibit significant anticonvulsant properties. These compounds interact with GABA receptors and voltage-gated ion channels, which are critical in controlling neuronal excitability. Studies have demonstrated their efficacy in animal models of epilepsy, suggesting potential therapeutic uses in managing seizure disorders.

Antidiabetic Properties
Compounds containing the thiadiazole moiety have shown promise as antidiabetic agents. The mechanism often involves the modulation of insulin signaling pathways and enhancement of glucose uptake in cells. Preliminary studies on similar derivatives indicate potential for lowering blood glucose levels and improving insulin sensitivity.

Anticancer Potential
The anticancer activity of this compound has been evaluated through various cell-based assays. These studies suggest that the compound can inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Its structural analogs have also been explored for their ability to target specific cancer-related pathways.

Microbiological Applications

Antibacterial Activity
The compound has been investigated for its antibacterial properties against various pathogens. Research involving related thiadiazole derivatives has shown effectiveness against strains like Klebsiella pneumoniae and Staphylococcus hominis. The synthesis of these compounds typically involves reactions with phenylthiosemicarbazide and other reagents to enhance their antimicrobial efficacy.

Biochemical Insights

Mechanistic Studies
The biochemical interactions of this compound have been studied to understand its reactivity and potential metabolic pathways. The amine group in the structure allows for nucleophilic substitution reactions, while the thiadiazole ring can participate in electrophilic aromatic substitution reactions. These properties suggest a versatile profile for further chemical modifications aimed at enhancing biological activity.

Mechanism of Action

The mechanism of action of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Analogues in the Thiadiazole Family
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride Methyl at position 5 C₄H₈ClN₃S 157.65 Higher polarity than ethyl derivative; 99% purity Used in pesticides, pharmaceuticals, and chemical intermediates
2-(1,3,4-Thiadiazol-2-yl)ethanamine dihydrochloride Ethylamine chain at position 2 C₄H₉Cl₂N₃S 202.11 Increased molecular weight; dihydrochloride salt enhances solubility Research reagent in heterocyclic chemistry
(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)methanamine dihydrochloride Pyridinyl at position 5 C₈H₁₀Cl₂N₄S 265.16 Enhanced π-π stacking potential due to aromatic pyridine Potential kinase inhibitor (hypothetical)

Key Observations :

  • Solubility: Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than monohydrochloride derivatives, critical for injectable formulations.
Oxadiazole and Oxazole Derivatives
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
(5-Ethyl-1,3,4-oxadiazol-2-yl)methanamine hydrochloride Oxadiazole (O instead of S) C₅H₁₀ClN₃O 163.61 Reduced electronegativity vs. thiadiazole; improved metabolic stability Antibacterial/antiviral research
(5-Ethyl-1,3-oxazol-2-yl)methanamine hydrochloride Oxazole (O and CH groups) C₆H₁₁ClN₂O 162.62 Lower ring strain; reduced reactivity Chemical intermediates

Key Observations :

  • Electronic Effects : Replacement of sulfur with oxygen (oxadiazole) reduces electron-withdrawing capacity, altering binding interactions with biological targets .
  • Solubility : Oxazole derivatives (e.g., ) may exhibit lower solubility than thiadiazoles due to reduced polarity.

Biological Activity

(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride is a compound that belongs to the class of thiadiazole derivatives, known for their diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H8_8ClN3_3S with a molecular weight of approximately 189.66 g/mol. The compound features a thiadiazole ring substituted with an ethyl group at the fifth position and a methanamine moiety. Its hydrochloride salt form enhances solubility and stability in biological systems, which is crucial for its pharmacological applications.

Anticonvulsant Activity

Research indicates that thiadiazole derivatives exhibit anticonvulsant properties. Specifically, compounds similar to this compound have shown efficacy in models of epilepsy by modulating GABA receptors and influencing voltage-gated ion channels. This mechanism suggests potential for treating various neurological disorders.

Anticancer Properties

Thiadiazole derivatives have been investigated for their anticancer activity. Studies have demonstrated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving p53 activation and caspase-3 cleavage. For instance, compounds structurally related to this compound exhibited cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma cell lines .

Antidiabetic Effects

The potential antidiabetic effects of thiadiazole derivatives are also noteworthy. Some studies have reported that these compounds can enhance insulin sensitivity and lower blood glucose levels in diabetic models, suggesting a mechanism that may involve the modulation of glucose transporters or insulin signaling pathways .

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with appropriate carbonyl compounds under acidic conditions. The resulting thiadiazole ring can be further functionalized to enhance biological activity .

Comparative Biological Activity

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameSimilarity IndexKey Features
1,3,4-Thiadiazole-2-ethylamine dihydrochloride0.97Ethyl group instead of propan-2-yl
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethanamine0.95Methyl substitution at the fifth position
3-(5-Methyl-1,3,4-thiadiazol-2-yl)propan-1-amine0.86Different position for the methyl group

These compounds highlight how slight modifications in structure can lead to variations in biological activities and therapeutic applications.

Case Studies

Recent studies have focused on evaluating the pharmacological profiles of thiadiazole derivatives:

  • Anticancer Activity : A study demonstrated that a series of thiadiazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. Flow cytometry assays indicated that these compounds could induce apoptosis effectively.
  • Anticonvulsant Studies : In animal models, certain thiadiazole derivatives were shown to significantly reduce seizure frequency compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of (5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives under acidic conditions to form the 1,3,4-thiadiazole ring. For example, intermediates like 5-ethyl-1,3,4-thiadiazol-2-amine can be functionalized with a methanamine group via reductive amination or nucleophilic substitution. Purification typically involves recrystallization in ethanol or methanol, followed by hydrochloric acid salt formation .

Q. How should researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • IR Spectroscopy : Confirm the presence of NH₂ (stretching ~3300 cm⁻¹) and thiadiazole ring vibrations (C=N stretching ~1600 cm⁻¹).
  • ¹H/¹³C NMR : Assign signals for the ethyl group (δ ~1.3 ppm for CH₃, δ ~2.7 ppm for CH₂) and methanamine protons (δ ~3.8 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks should align with the calculated molecular weight (e.g., 215.65 g/mol for C₅H₈ClF₂N₃S derivatives in related compounds) .

Q. What analytical methods are suitable for assessing purity and detecting impurities?

  • Methodological Answer :

  • Elemental Analysis : Verify %C, %H, %N, and %S against theoretical values (e.g., C: 27.84%, H: 3.74% for C₅H₈ClN₃S).
  • HPLC/GC-MS : Use reverse-phase chromatography with UV detection (λ ~254 nm) to identify impurities.
  • Melting Point Analysis : A sharp melting range (e.g., 206–225°C for similar hydrochlorides) indicates high crystallinity .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved?

  • Methodological Answer : Discrepancies often arise from assay variability or impurities. To address this:

  • Reproduce assays under standardized conditions (e.g., fixed pH, temperature).
  • Validate activity using orthogonal methods (e.g., in vitro enzyme inhibition and cell-based assays).
  • Molecular Modeling : Perform docking studies to correlate activity with electronic/steric properties of the thiadiazole ring and substituents .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of intermediates.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and side reactions.
  • Work-Up : Extract impurities using dichloromethane/water partitioning before salt formation .

Q. How can computational tools elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model ligand-protein binding using force fields (e.g., AMBER) to assess stability.
  • QSAR Studies : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity.
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, solubility) to guide derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Ethyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride

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